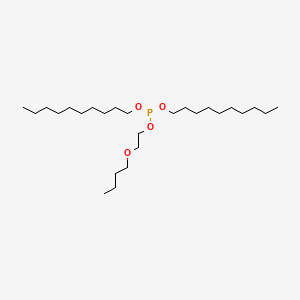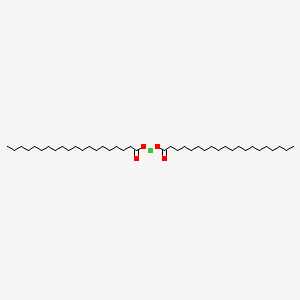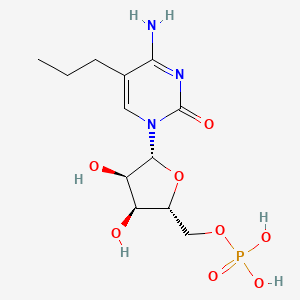
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the use of benzylamine and formaldehyde in the presence of a suitable catalyst to form the pyrrolidine ring. The reaction conditions typically include:
Reactants: Benzylamine, formaldehyde, and a catalyst such as methanol.
Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3S,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Uniqueness
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxymethyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in studies of stereochemical effects in biological systems.
Propriétés
Numéro CAS |
921202-64-4 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c14-9-11-12(15)6-7-13(11)8-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1 |
Clé InChI |
PSHUWNWXCPIDRW-NWDGAFQWSA-N |
SMILES isomérique |
C1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(C1O)CO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



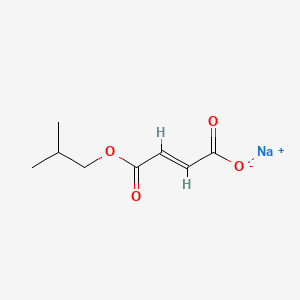
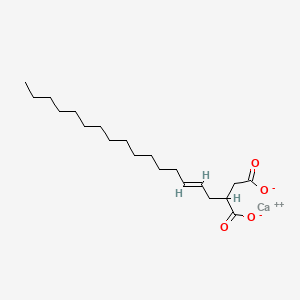
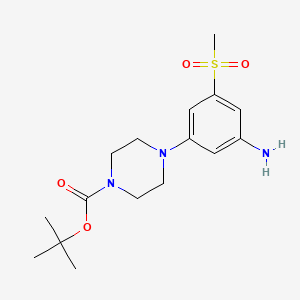
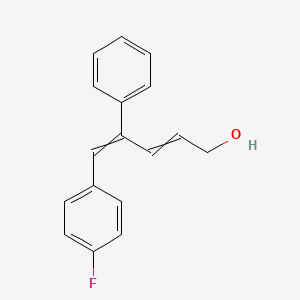
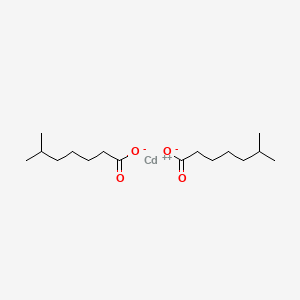
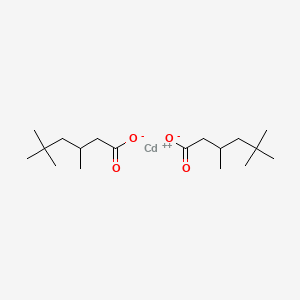
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)


